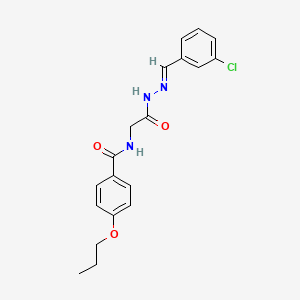
2,4-Imidazolidinedione, 1-ethyl-5,5-diphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Imidazolidinedione, 1-ethyl-5,5-diphenyl- is a chemical compound with the molecular formula C17H16N2O2. It is a derivative of imidazolidinedione, characterized by the presence of an ethyl group at the 1-position and two phenyl groups at the 5-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Imidazolidinedione, 1-ethyl-5,5-diphenyl- typically involves the reaction of ethylamine with benzil to form the intermediate 1-ethyl-2,4-diphenylimidazolidine. This intermediate is then oxidized to yield the final product. The reaction conditions often require the use of a suitable oxidizing agent, such as potassium permanganate or hydrogen peroxide, under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to ensure consistent production quality .
Análisis De Reacciones Químicas
Types of Reactions
2,4-Imidazolidinedione, 1-ethyl-5,5-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidinone derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Imidazolidinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted imidazolidinediones.
Aplicaciones Científicas De Investigación
2,4-Imidazolidinedione, 1-ethyl-5,5-diphenyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,4-Imidazolidinedione, 1-ethyl-5,5-diphenyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Imidazolidinedione, 5,5-dimethyl-: Similar structure but with methyl groups instead of phenyl groups.
2,4-Imidazolidinedione, 5-ethyl-5-methyl-: Contains an ethyl and a methyl group at the 5-position.
2,4-Imidazolidinedione, 1,3-diethyl-5,5-diphenyl-: Similar structure but with an additional ethyl group at the 3-position
Uniqueness
2,4-Imidazolidinedione, 1-ethyl-5,5-diphenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
54508-20-2 |
|---|---|
Fórmula molecular |
C17H16N2O2 |
Peso molecular |
280.32 g/mol |
Nombre IUPAC |
1-ethyl-5,5-diphenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C17H16N2O2/c1-2-19-16(21)18-15(20)17(19,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,2H2,1H3,(H,18,20,21) |
Clave InChI |
HXSVCSTXGDMUJV-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=O)NC(=O)C1(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(2-methoxyphenoxy)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12009064.png)


![Methyl 2-[3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2-(3-phenoxyphenyl)-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12009080.png)
![(5Z)-5-[(3-mesityl-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12009083.png)
![2-[(E)-2-phenylethenyl]-1H-imidazole](/img/structure/B12009106.png)

![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-(2-nitrophenoxy)acetohydrazide](/img/structure/B12009113.png)
![2-chloro-N-{2,2,2-trichloro-1-[(3-toluidinocarbothioyl)amino]ethyl}benzamide](/img/structure/B12009114.png)



![4-[4-(benzyloxy)-2-methylbenzoyl]-5-(4-fluorophenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12009135.png)
![2-(3-bromophenoxy)-N'-[(E)-(4-tert-butylphenyl)methylidene]acetohydrazide](/img/structure/B12009146.png)
